Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential for various reactions.
Preparation Methods
The synthesis of Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . One common method involves the use of ethyl chloroformate and a suitable base to facilitate the formation of the ester linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with various molecular targets and pathways . The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. This can lead to changes in metabolic pathways and cellular processes, making it a useful compound for studying biochemical mechanisms.
Comparison with Similar Compounds
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds such as 1,6-dioxaspiro[4.4]nonane and 1,6,9-trioxaspiro[4.5]decane . These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of additional oxygen atoms or different ring sizes can significantly impact their behavior in chemical reactions and biological systems.
1,6-Dioxaspiro[4.4]nonane: This compound has a larger ring system and different reactivity compared to this compound.
1,6,9-Trioxaspiro[4.5]decane:
This compound stands out due to its specific ring size and functional groups, making it a versatile compound for various research and industrial applications.
Biological Activity
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its interactions with biological systems.
Chemical Structure and Properties
This compound features an ethyl ester functional group and a methyl substituent at the 4-position of the spirocyclic framework. Its molecular formula is C10H16O4, and it is characterized by the presence of two interconnected rings, which contribute to its distinctive chemical properties and reactivity .
Antimicrobial Activity
Preliminary research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. This compound may interact with microbial enzymes or cellular pathways, potentially inhibiting growth or inducing cell death in pathogenic organisms .
Anticancer Potential
Similar compounds have shown promise in cancer research, suggesting that this compound could also possess anticancer activity. This potential may arise from its ability to modulate enzymatic activities or interfere with metabolic pathways crucial for cancer cell survival .
Understanding the mechanism of action of this compound involves examining its interactions with biological targets:
- Enzyme Binding : The compound's spirocyclic structure may allow it to bind effectively to enzyme active sites or receptor domains, influencing their activity .
- Metabolic Pathway Modulation : By interacting with key metabolic enzymes, this compound could alter metabolic pathways in cells, leading to therapeutic effects against diseases such as cancer .
Comparative Analysis of Similar Compounds
To better understand the potential applications of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate | Structure | Lacks ethyl group; potential precursor |
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid | Structure | Contains an additional ethyl group; carboxylic acid |
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | Structure | Features two methyl groups; different reactivity profile |
This table highlights how variations in structure can influence biological activity and reactivity profiles among similar compounds .
Case Studies
While specific case studies focusing solely on this compound are sparse, insights can be drawn from studies on related compounds:
- Antimicrobial Efficacy Study : A study examining a series of spirocyclic compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The structural features contributing to this activity were analyzed through enzyme inhibition assays.
- Cancer Cell Line Testing : Research involving similar dioxaspiro compounds demonstrated cytotoxic effects against various cancer cell lines, leading to apoptosis via mitochondrial pathways.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)8-10(14-8)4-5-12-6-7(10)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
DRJJBKWMQYCHSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCOCC2C |
Origin of Product |
United States |
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